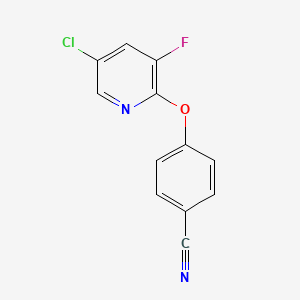

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile is an organic compound with the molecular formula C12H6ClFN2O. It is a solid at room temperature and is known for its applications in various scientific fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile typically involves the reaction of 5-chloro-3-fluoropyridine-2-ol with 4-cyanophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the pyridine ring.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Applications De Recherche Scientifique

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile: A closely related compound with similar structural features.

3-Chloro-5-(6-(5-fluoropyridin-2-yl)pyrimidin-4-yl)benzonitrile: Another compound with a pyridine ring and similar functional groups.

Uniqueness

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile is unique due to its specific combination of chloro and fluoro substituents on the pyridine ring, which imparts distinct chemical and biological properties .

Activité Biologique

4-((5-Chloro-3-fluoropyridin-2-yl)oxy)benzonitrile, also known by its CAS number 1538764-41-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₆ClFN₂O, which indicates the presence of a chloro and fluorine substituent on a pyridine ring linked to a benzonitrile moiety. The structural characteristics suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Weight | 232.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | Not available |

Antiparasitic Activity

Recent studies have highlighted the role of compounds similar to this compound in targeting Plasmodium falciparum, the causative agent of malaria. The compound's structural features suggest it may inhibit PfATP4, an essential Na⁺/K⁺ ATPase involved in the parasite's survival.

In a study examining various analogs, it was found that modifications at specific positions significantly affected antiparasitic potency. For instance, the introduction of polar functionalities improved aqueous solubility and metabolic stability while maintaining antiparasitic activity. One analog demonstrated an EC₅₀ value of 0.395 μM against asexual stage parasites, indicating promising activity for further development .

Anticancer Activity

Compounds related to this compound have also been evaluated for anticancer properties. For example, derivatives with similar scaffolds exhibited significant cytotoxicity against various cancer cell lines. In bioassays, some derivatives showed IC₅₀ values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

The specific mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the chloro and fluorine atoms may enhance binding affinity to target proteins through halogen bonding or other non-covalent interactions. This characteristic is crucial for optimizing drug design and improving selectivity for biological targets.

Case Studies

- Antimalarial Efficacy : In vivo studies using mouse models demonstrated that certain analogs of this compound could reduce parasitemia by up to 30% at doses of 40 mg/kg. These findings suggest potential for developing new antimalarial therapies based on this scaffold .

- Anticancer Testing : A series of derivatives were tested against multiple cancer cell lines, with some compounds achieving IC₅₀ values below 1 μM. These results indicate that structural modifications can lead to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(5-chloro-3-fluoropyridin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN2O/c13-9-5-11(14)12(16-7-9)17-10-3-1-8(6-15)2-4-10/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORKSJIDLJHCSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=N2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.